2-Pentylthiophene

Catalog No.
S600258
CAS No.
4861-58-9
M.F
C9H14S
M. Wt
154.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentylthiophene

CAS Number

4861-58-9

Product Name

2-Pentylthiophene

IUPAC Name

2-pentylthiophene

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

InChI

InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3

InChI Key

NOYVOSGVFSEKPR-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CS1

Solubility

Practically insoluble to insoluble in water; Soluble in hexane and pentane
Soluble (in ethanol)

Canonical SMILES

CCCCCC1=CC=CS1

Organic Synthesis:

2-Pentylthiophene acts as a precursor for the synthesis of conjugated polymers. These polymers possess alternating single and double bonds, allowing them to conduct electricity. By modifying the structure of 2-pentylthiophene, scientists can tailor the properties of the resulting conjugated polymers for applications in organic photovoltaics and field-effect transistors [].

Material Science:

Research explores the use of 2-pentylthiophene derivatives in the development of functional materials. By incorporating specific functional groups into the molecule, scientists can create materials with desired properties, such as electroluminescence (light emission under electrical stimulation) or photoluminescence (light emission upon light absorption) []. These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors.

Biomedical Research:

Limited studies investigate the potential of 2-pentylthiophene derivatives as bioactive molecules. Some studies suggest these derivatives might possess antibacterial or antifungal properties, but further research is needed to confirm their efficacy and safety [].

2-Pentylthiophene is an organic compound with the molecular formula C₉H₁₄S, classified as a member of the thiophene family. It consists of a five-membered aromatic ring containing sulfur and a pentyl side chain at the second position of the thiophene ring. This compound is known for its distinctive fatty odor and flavor, making it relevant in various applications, particularly in the food and fragrance industries .

The reactivity of 2-pentylthiophene is primarily influenced by its thiophene ring, which can participate in electrophilic aromatic substitution reactions. Common reactions include:

  • Halogenation: 2-Pentylthiophene can react with halogens (e.g., bromine) to form halogenated derivatives.
  • Nitration: The introduction of nitro groups can occur under specific conditions, typically involving concentrated nitric acid.
  • Sulfonation: The compound can also undergo sulfonation to introduce sulfonic acid groups, which can modify its solubility and reactivity.

These reactions highlight the compound's potential for further functionalization and modification in synthetic chemistry.

2-Pentylthiophene can be synthesized through several methods:

  • Alkylation of Thiophene: This method involves reacting thiophene with an alkyl halide (such as 1-bromopentane) in the presence of a base (like sodium hydride) to form 2-pentylthiophene.

    Reaction:
    Thiophene+1 Bromopentane2 Pentylthiophene\text{Thiophene}+\text{1 Bromopentane}\rightarrow \text{2 Pentylthiophene}
  • Cyclization Reactions: Another approach includes cyclizing appropriate precursors that contain both thiol and alkyl groups under acidic conditions.
  • Grignard Reaction: The Grignard reagent derived from pentyl bromide can react with carbon disulfide followed by hydrolysis to yield 2-pentylthiophene.

These synthesis routes provide flexibility depending on available starting materials and desired purity levels.

2-Pentylthiophene finds applications in several fields:

  • Flavoring Agents: It is utilized in food products for its fatty flavor profile, enhancing the sensory experience.
  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.
  • Analytical Chemistry: The compound serves as a standard reference in chromatographic techniques for identifying and quantifying other substances .

Several compounds share structural similarities with 2-pentylthiophene, including:

  • Thiophene: The simplest member of the thiophene family without any substituents.
  • 3-Pentylthiophene: Similar structure but with the pentyl group at the third position.
  • 2-Methylthiophene: A methyl group replaces the pentyl group at the second position.
CompoundMolecular FormulaUnique Features
2-PentylthiopheneC₉H₁₄SFatty odor; used in food and fragrance
ThiopheneC₄H₄SBasic structure; serves as a precursor
3-PentylthiopheneC₉H₁₄SDifferent position of pentyl group
2-MethylthiopheneC₅H₆SSmaller size; different sensory properties

The uniqueness of 2-pentylthiophene lies in its specific pentyl substitution which contributes to its distinctive sensory characteristics, making it particularly valuable in flavor and fragrance applications compared to its analogs.

Physical Description

Clear colourless liquid; Fruity, fatty aroma with a cranberry note

XLogP3

4.3

Density

d204 0.94
0.942-0.949

UNII

L79LOS1ZKM

GHS Hazard Statements

Aggregated GHS information provided by 1437 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 87 of 1437 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1350 of 1437 companies with hazard statement code(s):;
H302 (98.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.26%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.26%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4861-58-9

Wikipedia

2-pentylthiophene

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiophene, 2-pentyl-: ACTIVE

Dates

Modify: 2023-08-15

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